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Compound of Interest

Compound Name: Echinocandin B

Cat. No.: B1671083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-

phase synthesis of analogs of Echinocandin B, a potent antifungal agent. The methodologies

described herein leverage modern solid-phase peptide synthesis (SPPS) techniques, including

the use of safety-catch linkers and orthogonal protecting group strategies, to enable the

efficient and modular construction of these complex cyclic lipopeptides.

Introduction
Echinocandins are a class of lipopeptide antifungal drugs that inhibit the synthesis of β-(1,3)-D-

glucan, an essential component of the fungal cell wall.[1][2] Clinically approved echinocandins

such as Caspofungin, Micafungin, and Anidulafungin are semi-synthetically derived from

fermentation products.[2] However, total solid-phase synthesis offers a flexible and powerful

alternative for the generation of novel analogs with potentially improved therapeutic properties.

This document outlines a robust solid-phase strategy for the synthesis of the Echinocandin B
core structure and its subsequent modification to generate diverse analogs.[3][4][5]

Data Presentation: Synthesis of Echinocandin B
Analogs
The following table summarizes representative quantitative data for the solid-phase synthesis

of a model Echinocandin B analog. The synthesis involves the assembly of the linear
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hexapeptide on a safety-catch resin, followed by on-resin cyclization and subsequent cleavage.

Step Parameter Value Reference

Linear Peptide

Synthesis
Resin Loading 0.49 mmol/g [6]

Coupling Reagent DIC/Oxyma [6]

Amino Acid

Equivalents
5 eq. [6]

Crude Purity (Linear

Peptide)
~64% [6]

On-Resin Cyclization Cyclization Reagent DIC/Oxyma [6]

Temperature 50°C [6]

Crude Purity (Cyclic

Peptide)
22-28% [6]

Cleavage and

Purification
Cleavage Cocktail

TFA/TIS/H2O

(95:2.5:2.5)
[6]

Final Yield (Purified)
Not explicitly stated,

purification required
[6]

Fluorescent Analog

Synthesis
Overall Yield (Purified) High Purity [3][4][5]

Experimental Protocols
Materials and Reagents

Resin: 4-sulfamyl(butyryl) AM resin (Safety-catch linker resin)

Amino Acids: Fmoc-protected amino acids, including non-proteinogenic amino acids with

appropriate side-chain protection (e.g., Fmoc-L-Thr(tBu)-OH, Fmoc-L-Hyp(tBu)-OH, Fmoc-

(2S,3R,4R)-3-hydroxy-4-methylproline(tBu)-OH, Fmoc-(2S,3S,4S)-3,4-

dihydroxyornithine(Boc, tBu)-OH).
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Coupling Reagents: Diisopropylcarbodiimide (DIC), Oxyma Pure.

Fmoc-Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).

Linker Activation: Iodoacetonitrile.

Cyclization/Cleavage Reagent: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Final Cleavage Cocktail (for side-chain deprotection): Trifluoroacetic acid

(TFA)/Triisopropylsilane (TIS)/Water (H2O) (95:2.5:2.5, v/v/v).

Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), Diethyl ether.

Protocol 1: Solid-Phase Synthesis of the Linear
Hexapeptide

Resin Swelling: Swell the safety-catch resin in DMF for 1 hour in a peptide synthesis vessel.

First Amino Acid Coupling:

Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10

min).

Wash the resin thoroughly with DMF and DCM.

Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Thr(tBu)-OH) using 5

equivalents of the amino acid, 5 equivalents of DIC, and 5 equivalents of Oxyma in DMF.

Allow the reaction to proceed for 2 hours.

Confirm complete coupling using a Kaiser test.

Peptide Chain Elongation:

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the

hexapeptide sequence.

For the non-proteinogenic, hydroxylated amino acids, ensure appropriate tert-butyl (tBu) or

Boc protection of the side chains.
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Lipid Side Chain Coupling:

After the final amino acid coupling and Fmoc deprotection, couple the desired lipid side

chain (e.g., a fatty acid) to the N-terminal amine using the same coupling conditions.

Final Wash: Wash the resin-bound linear lipopeptide thoroughly with DMF and DCM and dry

under vacuum.

Protocol 2: On-Resin Cyclization and Cleavage
Linker Activation:

Suspend the dried resin in a solution of iodoacetonitrile in N-methyl-2-pyrrolidone (NMP).

Allow the reaction to proceed for 12 hours to activate the sulfonamide linker.

Wash the resin with NMP, DCM, and DMF.

Intramolecular Cyclization and Cleavage:

Treat the resin with a solution of DBU in DMF.

The N-terminal amine of the peptide will nucleophilically attack the activated linker, leading

to simultaneous cyclization and cleavage of the cyclic lipopeptide from the resin.

Monitor the reaction progress by HPLC analysis of the solution.

Product Collection:

Once the reaction is complete, filter the resin and collect the filtrate containing the

protected cyclic lipopeptide.

Wash the resin with DMF and combine the washings with the filtrate.

Protocol 3: Side-Chain Deprotection and Purification
Solvent Evaporation: Evaporate the DMF from the collected filtrate under reduced pressure.

Global Deprotection:
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Treat the residue with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to

remove the side-chain protecting groups (tBu and Boc).

Precipitate the crude cyclic lipopeptide by adding cold diethyl ether.

Purification:

Centrifuge to pellet the crude product and wash with cold diethyl ether.

Purify the crude product by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC).

Lyophilize the pure fractions to obtain the final Echinocandin B analog.

Mandatory Visualization
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Caption: Mechanism of action of Echinocandin B analogs.

Experimental Workflow: Solid-Phase Synthesis of
Echinocandin B Analogs
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Caption: Workflow for solid-phase synthesis of Echinocandin B analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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